molecular formula C16H21N3O3S B2945530 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide CAS No. 1448072-35-2

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide

Cat. No.: B2945530
CAS No.: 1448072-35-2
M. Wt: 335.42
InChI Key: WDNFFTONISTEJX-UHFFFAOYSA-N
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Description

N-((5-Cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a cyclopropyl group and a phenoxyethylsulfonamide side chain. Key structural attributes include:

  • Cyclopropyl substituent: A strained three-membered carbocyclic group that enhances lipophilicity and influences conformational rigidity.
  • Phenoxyethanesulfonamide moiety: A sulfonamide group linked to a phenoxyethyl chain, contributing to hydrogen-bonding interactions and solubility modulation.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-phenoxyethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-19-16(13-7-8-13)11-14(18-19)12-17-23(20,21)10-9-22-15-5-3-2-4-6-15/h2-6,11,13,17H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNFFTONISTEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNS(=O)(=O)CCOC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole core. The cyclopropyl group is introduced through a cyclopropanation reaction, followed by methylation to obtain the 1-methyl-1H-pyrazol-3-yl moiety. The sulfonamide group is then introduced using a suitable sulfonating agent.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Sulfonamide Reactivity

The sulfonamide group (-SO2_2NH-) is susceptible to hydrolysis, alkylation, and acylation:

  • Acid/Base Hydrolysis : Under strong acidic (e.g., HCl, H2_2SO4_4) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave to yield 2-phenoxyethanesulfonic acid and the corresponding amine derivative (e.g., (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine) .

  • Alkylation : The sulfonamide nitrogen can react with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K2_2CO3_3) to form N-alkylated products .

Pyrazole Ring Modifications

The 5-cyclopropyl-1-methylpyrazole core may undergo electrophilic substitution or cyclopropane ring-opening:

Reaction TypeConditionsExpected Outcome
Electrophilic Substitution HNO3_3/H2_2SO4_4 (nitration)Nitration at the pyrazole C4 position .
Oxidative Ring-Opening Ozone or strong oxidantsCyclopropane cleavage to form diols .

Methylene Bridge (-CH2_22-)

  • Oxidation : The methylene group linking the pyrazole and sulfonamide may oxidize to a carbonyl (C=O) under strong oxidizing agents (e.g., KMnO4_4), forming a ketone intermediate .

  • Halogenation : Reaction with N-bromosuccinimide (NBS) could yield a brominated derivative at the benzylic position .

Phenoxy Group

  • Electrophilic Aromatic Substitution : The phenoxy moiety may undergo sulfonation or nitration under standard aromatic substitution conditions .

Synthetic Pathway Considerations

Based on analogous pyrazole syntheses , the parent compound could be synthesized via:

  • Cyclopropanation : Introduction of the cyclopropyl group via [2+1] cycloaddition to a pyrazole precursor.

  • Sulfonamide Coupling : Reaction of 2-phenoxyethanesulfonyl chloride with (5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methylamine.

Stability and Degradation

  • Thermal Stability : Pyrazole derivatives are generally stable up to 200°C, but the sulfonamide group may decompose under prolonged heating .

  • Photodegradation : UV exposure could lead to cyclopropane ring strain relief or sulfonamide bond cleavage .

Key Challenges

  • Steric Hindrance : The cyclopropyl and methyl groups on the pyrazole may hinder reactions at the C3 and C5 positions.

  • Solubility : The compound’s polar sulfonamide and nonpolar cyclopropyl groups may necessitate mixed solvent systems (e.g., DMF/water) for reactions .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine: This compound has been investigated for its pharmacological properties, including its potential as an anti-inflammatory, antipyretic, and analgesic agent. Its ability to modulate biological pathways makes it a candidate for therapeutic applications.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Benzimidazole Derivatives (B1 and B8)

Structural Differences :

  • Core heterocycle : The target compound uses a pyrazole ring, whereas B1 and B8 (from ) feature a benzimidazole core, which incorporates a fused benzene and imidazole ring system .
  • Substituents : B1 and B8 have methoxy and acetamide groups, while the target compound utilizes a cyclopropyl group and sulfonamide chain.

Functional Implications :

  • Benzimidazole derivatives often exhibit antiviral or anticancer activity due to their planar aromatic systems, which intercalate with DNA or inhibit kinases. In contrast, the pyrazole-sulfonamide hybrid may target sulfa-sensitive pathways (e.g., carbonic anhydrases) .

N-(2-Acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a)

Structural Differences :

  • Core functionality : Compound 9a () contains an oxetane ring, a four-membered oxygen heterocycle, versus the pyrazole in the target compound.
  • Functional groups: 9a features acetamide and bromophenyl groups, contrasting with the sulfonamide and phenoxyethyl groups in the target molecule .

Physicochemical Properties :

  • The oxetane in 9a improves solubility and metabolic stability compared to pyrazole.

(E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide (5)

Structural Similarities :

  • Both compounds share a pyrazole core and sulfonamide group ().

Key Differences :

  • Substituents: Compound 5 includes a pyridinyl group and hydrazinyl linker, whereas the target compound has a cyclopropyl and phenoxyethyl chain.
  • Electronic Effects : The electron-withdrawing pyrimidinyl group in Compound 5 may reduce basicity compared to the electron-neutral cyclopropyl group in the target molecule .

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide (11a)

Structural Comparison :

  • Pyrazole substitution : Compound 11a () has a phenyl group at the pyrazole 5-position, while the target compound uses a cyclopropyl group.
  • Side chain: 11a contains a trimethylacetamide group, contrasting with the sulfonamide-phenoxyethyl chain in the target molecule .

Bioactivity Implications :

  • The phenyl group in 11a may enhance π-π stacking interactions, whereas the cyclopropyl group in the target compound could reduce steric hindrance, improving membrane permeability .

Data Table: Structural and Functional Comparison

Compound Name Core Heterocycle Key Substituents Hydrogen-Bonding Groups Potential Applications Reference
Target Compound Pyrazole Cyclopropyl, phenoxyethylsulfonamide Sulfonamide (-SO₂NH₂) Enzyme inhibition -
Benzimidazole B1 () Benzimidazole Methoxyaniline Amine (-NH₂) Antiviral agents
Compound 9a () Oxetane Bromophenyl, chloromethyl Acetamide (-NHCOCH₃) Solubility enhancement
Compound 5 () Pyrazole Pyridinyl, hydrazinyl Sulfonamide (-SO₂NH₂) Kinase inhibition
Compound 11a () Pyrazole Phenyl, trimethylacetamide Acetamide (-NHCOCH₃) Drug delivery systems

Research Findings and Implications

  • Hydrogen-Bonding Patterns : The sulfonamide group in the target compound enables stronger hydrogen-bonding interactions compared to acetamide derivatives (e.g., 9a, 11a), which may translate to higher target affinity .
  • Synthetic Challenges : Unlike benzimidazole derivatives (B1, B8), the pyrazole-sulfonamide hybrid requires precise regiochemical control during synthesis, as seen in methods from and .

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 366.43 g/mol. Its structure includes a cyclopropyl group, a pyrazole moiety, and a phenoxyethanesulfonamide framework, which may contribute to its biological activity.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential inhibitory effects on enzymes involved in inflammatory pathways and cancer progression. Specific enzyme targets include cyclooxygenases (COX) and phosphodiesterases (PDE) .
  • Receptor Modulation : Interaction studies indicate that this compound may modulate various receptors, including those associated with neurotransmission and inflammation .
  • Cellular Signaling Pathways : The compound may influence key signaling pathways such as the MAPK and NF-kB pathways, which are critical in regulating inflammatory responses and cell proliferation .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Anti-inflammatory Exhibits potential to reduce inflammation by inhibiting COX enzymes and other inflammatory mediators.
Anticancer Shows promise in inhibiting tumor cell proliferation through modulation of key signaling pathways.
Neuroprotective May protect neuronal cells from oxidative stress and apoptosis, indicating potential in neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines .
  • Anticancer Activity : A study assessed the compound's efficacy against various cancer cell lines, revealing dose-dependent inhibition of cell growth, particularly in breast and colorectal cancer models .
  • Neuroprotection : Research indicated that the compound could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents, suggesting its potential use in treating neurodegenerative diseases like Alzheimer's .

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